Product packaging for SCIP protein(Cat. No.:CAS No. 132052-52-9)

SCIP protein

Cat. No.: B1179630
CAS No.: 132052-52-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The SCIP protein (Small CtrA Inhibitory Protein) is a conserved bacterial regulatory protein identified in Caulobacter crescentus that plays a critical role in modulating cell cycle progression . SCIP functions as a direct inhibitor of CtrA, an essential master regulator and transcription factor that controls the expression of nearly 100 genes involved in the bacterial cell cycle . The mechanism of action involves SCIP binding directly to CtrA. This protein-protein interaction inhibits CtrA's ability to activate its target genes without disrupting its DNA binding capacity or phosphorylation state, likely by preventing CtrA from recruiting RNA polymerase . The expression and accumulation of SCIP are tightly regulated and restricted to the G1 phase of the cell cycle in swarmer cells, where it ensures the correct timing and order of cell-cycle events, such as DNA replication and cell division . Depletion of SCIP disrupts normal cell cycling and leads to inappropriate gene expression and cell filamentation, underscoring its fundamental biological importance . This product is offered for investigating prokaryotic cell cycle control, transcriptional regulation, and protein-protein interactions in two-component signaling pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

132052-52-9

Molecular Formula

C4H5N3O

Synonyms

SCIP protein

Origin of Product

United States

Genetic and Transcriptional Organization of Scip Protein Genes

Genomic Loci and Gene Structure of POU Domain SCIP (e.g., SCIP/Oct-6/Tst-1)

Promoter Elements and Upstream Regulatory Regions The transcriptional regulation of the mammalian SCIP gene involves several regulatory elements located in its upstream region. The Oct-6 promoter contains a proximal region around -0.5kb that is important for its regulated expression, including responsiveness to Interferon-β in macrophages.researchgate.netAn estradiol-responsive enhancer has been identified approximately 4.8kb upstream of the Oct-6 gene.researchgate.netAdditionally, a signal transducer and activator of transcription (STAT)1-binding region has been found in the Oct-6 promoter, indicating its regulation by type I and type II interferons during viral infections.researchgate.netThe Schwann cell enhancer (SCE), located approximately 12 kb downstream of the Oct-6 gene's CAP site, is crucial for driving Oct-6 expression in Schwann cells during nerve development and regeneration.researchgate.netresearchgate.netThis enhancer region contains DNase I hypersensitive sites, specifically HSS6 and HSS7, which are important regulatory elements.researchgate.netThe promoter-proximal region of the rat GnRH gene, which contains SCIP/Oct-6/Tst-1 binding sites, is also subject to regulation by this transcription factor, affecting GnRH promoter activity.oup.comnih.govtandfonline.com

Research findings highlight the complexity of SCIP gene regulation. For instance, studies using gene targeting in mice have investigated the role of the SCE by deleting the 4.3 kb region containing HSS6 and HSS7. researchgate.net This deletion impacts Oct-6 expression, although other regulatory elements within the locus may also contribute to its expression in different cell types. researchgate.net

Genetic Architecture of Bacterial SciP (e.g., Caulobacter crescentus SciP) In bacteria like Caulobacter crescentus, SciP is an essential transcription factor involved in cell cycle regulation. researchgate.netpnas.org The sciP gene is part of the complex genetic circuit that controls the Caulobacter cell cycle, interacting with other master regulators such as DnaA, GcrA, CtrA, and CcrM. researchgate.netpnas.orgplos.orgstanford.eduplos.orgunil.ch In the C. crescentus genome, the sciP gene is located between two operons encoding flagellar proteins, but it is transcribed independently. nih.gov Orthologs of sciP are frequently found near or within a few genes of ctrA in various alpha-proteobacteria, suggesting co-conservation. nih.gov

Transcriptional Control of sciP Gene The transcription of the sciP gene in Caulobacter crescentus is tightly controlled as part of the cell cycle regulatory network. CtrA, a global cell cycle regulator, activates the transcription of sciP in the late predivisional cell stage.researchgate.netpnas.orgplos.orgThis activation is part of a type 1 incoherent feedforward motif where CtrA activates sciP, and SciP subsequently represses ctrA and many CtrA target genes.researchgate.netpnas.orgThis regulatory loop contributes to the pulse-like expression of downstream genes and helps reduce peak CtrA accumulation.researchgate.net

Detailed research findings on C. crescentus transcriptional regulation have utilized techniques like global 5' RACE to map transcription start sites (TSSs) and identify transcription factor binding sites. stanford.eduplos.org These studies have shown that approximately 21% of TSSs in C. crescentus are cell cycle-regulated, including those for master regulators like sciP and ctrA. plos.org CtrA binding motifs are found upstream of sciP and other cell cycle-regulated genes. plos.org

The expression of sciP mRNA is detectable in predivisional and swarmer cells, but SciP protein primarily accumulates in swarmer cells, suggesting post-transcriptional regulation or regulated degradation. nih.gov this compound levels are tightly regulated during the cell cycle, with degradation occurring during the G1-S transition. nih.govnih.govmit.edu This degradation is mediated by the Lon protease. nih.govnih.govmit.edu

The transcriptional landscape of C. crescentus is complex, with many genes, including cell cycle regulators, being transcribed from multiple promoters, allowing for varied regulatory inputs and temporal expression patterns. plos.org

Expression Dynamics and Subcellular Localization of Scip Proteins

Temporal and Spatial Expression Patterns of POU Domain SCIP

SCIP's presence is dynamically controlled throughout the development of both the central and peripheral nervous systems, playing a crucial role in cell fate decisions and differentiation. jneurosci.orgnih.gov

In the developing central nervous system (CNS), SCIP is expressed by specific glial and neuronal cell populations. jneurosci.orgnih.gov Notably, it is found in O2A progenitor cells, which are precursors to oligodendrocytes, the myelinating cells of the CNS. jneurosci.org The downregulation of SCIP is an early and necessary event for oligodendrocyte differentiation to proceed. nih.gov Its expression is also a prominent feature of neuronal development in the cerebral cortex. jneurosci.org

The expression of the SCIP gene is both temporally and spatially regulated during the development of the cerebral cortex. jneurosci.org In situ hybridization studies in rats have revealed that SCIP expression is not detected in the ventricular zone, the primary proliferative region, during the period of neurogenesis. jneurosci.org Instead, its expression begins as postmitotic neurons migrate and differentiate. jneurosci.org This regulatory pattern suggests that SCIP is involved in the execution of differentiation programs rather than in the initial specification of neuronal fate in progenitor cells. jneurosci.org For instance, in the developing hippocampus, SCIP expression helps to define the presumptive CA1 field. biologists.comoup.com

SCIP expression is closely correlated with the migration and subsequent differentiation of specific neuronal populations in the developing cortex. jneurosci.org At embryonic day 16 (E16) in the rat, SCIP hybridization signals are observed in the subventricular and intermediate zones of the cerebral wall, which aligns with the migration of the earliest layer 5 neurons. jneurosci.org Its initial appearance in the intermediate zone and cortical plate is linked to the early migration and differentiation of these neurons. jneurosci.org Similarly, SCIP is expressed at high levels in the neurons of cortical layers 2/3 as they migrate and differentiate within the cortical plate. jneurosci.org In the hippocampus, migrating cells in the intermediate zone and settled cells in the cortical plate express SCIP. biologists.comfrontiersin.org The presence of SCIP in these migrating and differentiating cells indicates its role in the maturation of specific neuronal subtypes. jneurosci.orgembopress.org

SCIP exhibits a distinct, layer-specific expression pattern within the cerebral cortex that changes over the course of development. jneurosci.orgrochester.edu During development, SCIP is transiently expressed at high levels in migrating and differentiating neurons of layers 2/3. jneurosci.org However, this expression in the upper layers is downregulated during postnatal periods. jneurosci.org

In contrast, its expression in layer 5 neurons persists into adulthood. jneurosci.org In the adult rat cortex, high levels of SCIP are specifically found in layer 5 pyramidal neurons, which are responsible for forming subcortical axonal connections. jneurosci.orgrochester.edu This suggests that SCIP plays a role not only in the developmental generation of laminar phenotypes but also in regulating transcription in differentiated CNS neurons. jneurosci.org

Table 1: Laminar and Temporal Expression of SCIP in Developing Rat Cerebral Cortex
Developmental StageCortical LocationSCIP Expression Level
Embryonic (E16)Intermediate ZoneLow, correlating with migrating layer 5 neurons. jneurosci.org
DevelopmentalLayers 2/3High, during migration and differentiation. jneurosci.org
Postnatal (P30) / AdultLayers 2/3Downregulated to background levels. jneurosci.org
AdultLayer 5 (Pyramidal Neurons)High and sustained. jneurosci.orgrochester.edu

In the peripheral nervous system (PNS), SCIP is a critical regulator of Schwann cell differentiation and myelination. doi.orgfrontiersin.orgnih.gov Its expression is induced by contact with axons and is a hallmark of a specific stage in the Schwann cell lineage. nih.gov Deletion of the SCIP gene leads to a severe defect in peripheral myelination, causing Schwann cell maturation to arrest at a stage before they wrap axons. doi.orgresearchgate.net

The expression of SCIP in the Schwann cell lineage is transient. nih.govbiologists.com It is activated in immature Schwann cells around the time of their final cell division and reaches its peak level in what are termed "promyelinating" cells. nih.gov This stage precedes the overt differentiation and myelination of axons. nih.govresearchgate.net As Schwann cells begin to form the myelin sheath, SCIP expression is extinguished. nih.govbiologists.com This transient expression pattern is observed during normal development and is recapitulated during nerve regeneration following injury. nih.govnih.gov

The timing of SCIP expression is distinct from that of other key transcription factors. For example, the appearance of Krox-20, a crucial factor for committing to myelination, occurs approximately 24-36 hours after a cell becomes SCIP-positive. nih.govnih.gov Unlike the transient expression of SCIP, Krox-20 expression is stably maintained in mature myelinating cells. nih.govbiologists.com This sequential expression suggests that SCIP functions preferentially during the predifferentiated, proliferative phases of Schwann cell development, potentially acting as a repressor of myelin genes to prevent premature differentiation. nih.govbiologists.comnih.gov

Table 2: Key Transcription Factor Expression During Myelinating Schwann Cell Differentiation
Differentiation StageSCIP (Oct-6) ExpressionKrox-20 Expression
Immature Schwann CellInduced by axon contact, expression begins. nih.govNot expressed. nih.gov
Promyelinating CellMaximal expression. nih.govExpression begins ~24-36h after SCIP. nih.govnih.gov
Myelinating CellExpression is extinguished. nih.govbiologists.comStably maintained into adulthood. nih.govbiologists.com

Expression in the Peripheral Nervous System Development

Role in Oligodendrocyte Precursor Cells (O-2A progenitors)

The POU transcription factor SCIP, also known as Tst-1 or Oct-6, plays a significant role in the development of oligodendrocytes from their precursors, the O-2A progenitor cells. biologists.comjneurosci.org These progenitor cells are crucial for myelination in the central nervous system (CNS). wikipedia.org Research indicates that SCIP is highly expressed in proliferating O-2A progenitor cells. biologists.com This high level of SCIP expression is thought to be involved in maintaining the proliferative state of these cells and preventing their premature differentiation into mature oligodendrocytes. biologists.com

When O-2A progenitor cells are induced to differentiate, a rapid down-regulation of SCIP mRNA and protein levels is observed. biologists.com This decrease in SCIP expression is followed by the sequential activation of genes specific to myelin, such as 2',3'-cyclic nucleotide 3' phosphodiesterase (CNP). biologists.comnih.gov This inverse relationship between SCIP expression and oligodendrocyte differentiation suggests that SCIP may act as a repressor of myelin gene expression in proliferating progenitor cells, a function also observed in Schwann cells of the peripheral nervous system. biologists.com The withdrawal of growth factors like platelet-derived growth factor (PDGF) and basic fibroblast growth factor (bFGF) from the culture medium of O-2A progenitors triggers this differentiation process, leading to the down-regulation of SCIP. biologists.combiologists.com

Constitutive Expression Patterns in Specific Neural Regions (e.g., Hippocampus CA1)

In the adult brain, SCIP exhibits a distinct and constitutive expression pattern in specific neural regions, most notably in the CA1 field of the hippocampus. researchgate.netbiologists.comoup.com This expression is a key molecular marker that distinguishes CA1 pyramidal neurons from those in the adjacent CA3 field, which express the glutamate (B1630785) receptor subunit KA1. researchgate.netbiologists.com This differential expression is not limited to the adult brain; it is also observed during embryonic development, where SCIP marks the presumptive CA1 field and KA1 marks the presumptive CA3 field. researchgate.netbiologists.comoup.com

The expression of SCIP in the hippocampus is not uniform from the outset of development. At embryonic day 15.5 (E15.5) in mice, SCIP expression is strong in the presumptive CA1 and the adjacent subiculum. researchgate.netoup.com As development progresses, the front of SCIP expression advances inwards from the poles of the hippocampus. oup.com In the adult hippocampus, virtually all CA1 pyramidal cells express SCIP. oup.com The expression of SCIP, along with other markers, is critical for defining the molecular identity of different hippocampal fields. researchgate.net Beyond the hippocampus, SCIP is also expressed in other cortical neurons, such as the layer 5 pyramidal neurons in the cerebral cortex. jneurosci.org

Subcellular Localization of POU Domain SCIP

Nuclear Localization and its Functional Implications

As a transcription factor, the function of SCIP is dependent on its localization within the nucleus, where it can regulate the expression of target genes. nih.gov The nuclear localization of SCIP is mediated by its POU domain. nih.gov Deletion of the POU domain prevents the protein from entering the nucleus, while transferring the POU domain to a typically cytosolic protein, such as beta-galactosidase, is sufficient to direct it to the nucleus. nih.gov

Interestingly, the functions of nuclear localization and high-affinity DNA binding, both associated with the POU domain, are separable. nih.gov While both the POU-specific domain and the POU homeodomain are required for specific DNA binding, the POU-specific domain is not necessary for nuclear localization. nih.gov The nuclear localization signal (NLS) is contained within the POU homeodomain. nih.govnih.gov Specifically, a highly conserved basic cluster of amino acids (GRKRKKRT) located just before the first helix of the homeodomain has been identified as the NLS. nih.gov This sequence is capable of translocating beta-galactosidase to the nucleus on its own, defining it as the bona fide NLS for SCIP/Oct-6 and likely other POU domain proteins. nih.gov The proper nuclear localization of SCIP is crucial for its role in transcriptional regulation during processes like neurogenesis and myelination. nih.gov

Expression and Localization of Bacterial SciP

Cell Cycle-Regulated Expression of sciP Transcript and Protein

In bacteria such as Caulobacter crescentus, the expression of the sciP gene and its corresponding protein is tightly regulated in a cell-cycle-dependent manner. pnas.orgnih.gov SciP is a helix-turn-helix transcription factor and an essential component of the core genetic circuit that controls the bacterial cell cycle. pnas.orgnih.govpnas.org The transcription of sciP is activated late in the cell cycle by another master regulator, CtrA. pnas.orgresearchgate.net

This regulatory mechanism forms a type 1 incoherent feedforward loop, where CtrA activates sciP, and then SciP represses both ctrA and other CtrA target genes. pnas.orgnih.gov This circuit design enhances the pulse-like expression of downstream genes and helps to reduce the peak accumulation of CtrA. pnas.orgpnas.org The presence of SciP in this control network increases the robustness of the cell cycle, allowing it to adapt to different growth rates. pnas.orgnih.gov Mis-timed expression of sciP can lead to filamentous cell growth and a loss of viability, highlighting the importance of its precise temporal regulation. pnas.orgnih.gov

Preferential Accumulation in Specific Cell Types (e.g., Swarmer Cells)

Following its cell cycle-regulated expression, the SciP protein accumulates preferentially in one of the two daughter cell types produced during the asymmetric division of Caulobacter crescentus: the swarmer cell. pnas.orgnih.gov This accumulation is specific, as immunoblots show that SciP and CtrA are found in the swarmer cell, while another regulator, GcrA, accumulates in the stalked daughter cell. pnas.orgresearchgate.net

In the swarmer cell, SciP plays a crucial role in modulating the activity of CtrA. nih.govoup.com While CtrA is active in the swarmer cell to repress DNA replication, SciP binds directly to CtrA and inhibits its ability to activate the transcription of many target genes, including those for flagellar and chemotaxis proteins. pnas.orgnih.govoup.com This allows CtrA to function as a repressor while preventing inappropriate gene activation in this cell type. nih.gov The accumulation of SciP in the nascent swarmer cell compartment is a key event that contributes to the distinct developmental fates of the two daughter cells. oup.com

Membrane Targeting and Insertion Mechanisms for C-tailed SciP

The this compound, a component of the Type VI Secretion System (T6SS), is classified as a C-tailed (or tail-anchored) protein. nih.gov This designation stems from its topology, where a single transmembrane segment at the C-terminus anchors the protein in the inner membrane, leaving the large N-terminal domain in the cytoplasm. researchgate.netasm.org This structure presents a unique challenge for cellular machinery, as the hydrophobic membrane anchor is the last part of the protein to emerge from the ribosome during synthesis. nih.govresearchgate.net Consequently, the insertion of the transmembrane domain into the membrane must occur post-translationally. nih.govasm.org Despite this, research has revealed a sophisticated mechanism where the targeting of SciP to the membrane happens co-translationally, involving a coordinated effort between the Signal Recognition Particle (SRP) system and the YidC insertase. nih.govresearchgate.net

Involvement of Signal Recognition Particle (SRP) System

Contrary to the typical post-translational pathway expected for C-tailed proteins, the targeting of SciP to the Escherichia coli inner membrane is a co-translational process mediated by the Signal Recognition Particle (SRP) system. nih.govh1.coasm.org This early targeting is crucial for ensuring the protein's efficient localization and subsequent insertion. nih.gov

Detailed studies have identified that the responsibility for SRP recognition does not lie with the C-terminal transmembrane domain but rather with two distinct, short hydrophobic sequences located within the N-terminal cytoplasmic domain of SciP. researchgate.netasm.orgh1.co These sequences act as internal SRP signal peptides. nih.gov Both have been shown to be capable of individually binding to SRP and targeting the nascent protein to the SRP receptor, FtsY, at the membrane. nih.govresearchgate.net The presence of two SRP signal sequences may increase the efficiency of the process, potentially through a re-targeting mechanism similar to that observed for some multi-spanning membrane proteins. nih.govresearchgate.net

Experimental evidence confirms the function of these N-terminal regions. asm.org Fusion constructs linking these sequences to a superfolder green fluorescent protein (sfGFP) were successfully targeted to the membrane in an SRP-dependent manner. researchgate.netasm.org Furthermore, in vitro studies using purified ribosomes stalled to expose each of these N-terminal sequences demonstrated high-affinity binding to both SRP and SRP-FtsY complexes. nih.govasm.org The deletion of both hydrophobic regions was found to prevent the proper targeting of SciP. asm.org This co-translational targeting by SRP ensures that the ribosome-nascent chain complex is delivered to the membrane early in synthesis, positioning it for subsequent insertion events. asm.org

FeatureDescriptionAmino Acid Position (in EAEC SciP)
Signal Sequence 1 A short hydrophobic stretch in the N-terminal cytoplasmic domain that functions as an SRP signal peptide.12-20
Signal Sequence 2 A second, distinct hydrophobic stretch in the N-terminal cytoplasmic domain that also functions as an SRP signal peptide.62-71
YidC-Dependent Membrane Insertion

Following the SRP-mediated delivery of the SciP nascent chain to the membrane, the actual insertion of its C-terminal anchor into the lipid bilayer is catalyzed by the membrane insertase YidC. nih.govresearchgate.net This insertion step occurs post-translationally, after the C-terminal transmembrane domain has been fully synthesized and exits the ribosome. nih.gov The process is notably independent of the canonical SecYEG translocon, which is a primary pathway for many other membrane proteins. researchgate.neth1.co

The essential role of YidC in the biogenesis of SciP and other C-tailed proteins like DjlC and Flk has been firmly established. researchgate.net In vivo studies have demonstrated that the membrane insertion of SciP is supported by a single functional YidC protomer. researchgate.net The interaction is specific, with research indicating that the first cytoplasmic loop (C1) of YidC is critical for the insertion process. asm.org Cysteine accessibility assays have further pinpointed that the second helix within this C1 loop (CH2) is particularly important for the insertion of SciP. asm.orgresearchgate.net When YidC is depleted from cells, SciP fails to properly localize and instead accumulates at the cell poles, underscoring the insertase's critical role. researchgate.net The SRP-YidC pathway therefore represents a specialized mechanism to handle the topological challenge of integrating C-tailed proteins into the bacterial inner membrane. nih.govasm.org

ComponentRole in SciP BiogenesisKey Research Findings
Signal Recognition Particle (SRP) Recognizes N-terminal signal sequences on the nascent SciP chain and targets the ribosome-nascent chain complex to the membrane co-translationally.Binds to two distinct hydrophobic regions (aa 12-20 and 62-71) in the N-terminus. Targeting is independent of the C-terminal anchor. nih.govresearchgate.netasm.org
FtsY The membrane-bound SRP receptor that receives the SRP-ribosome complex.SciP nascent chains bind with high affinity to SRP-FtsY complexes, facilitating the handover at the membrane. nih.govresearchgate.net
YidC The membrane insertase that catalyzes the post-translational insertion of the SciP C-terminal anchor into the lipid bilayer.Insertion is dependent on YidC but independent of the SecYEG translocase. The first cytoplasmic loop (CH2) of YidC is crucial for insertion. researchgate.netasm.orgh1.coresearchgate.net

Molecular Mechanisms of Scip Protein Function

POU Domain SCIP as a Transcriptional Regulator

The protein known as SCIP (suppressed cAMP-inducible POU), also referred to as Oct-6 or Tst-1, is a critical transcriptional regulator in the development of myelin-forming glial cells in the nervous system. oup.comnih.gov Its function is intrinsically linked to its structure, particularly the POU domain, which dictates its interaction with DNA and other regulatory factors.

DNA Binding Specificity and POU Domain Interaction

The POU domain is a highly conserved region of about 160 amino acids that defines a family of eukaryotic transcription factors. ebi.ac.uknih.gov This domain is bipartite, meaning it consists of two distinct subdomains: a POU-specific (POUs) domain and a POU-type homeodomain (POUh), connected by a flexible linker. ebi.ac.uknih.gov Both the POUs and POUh subdomains are essential for high-affinity, sequence-specific DNA binding. ebi.ac.uknih.gov

The POUs domain itself contains two highly conserved regions, A and B, and has a structure with four alpha-helices. ebi.ac.uk Research has shown that the POUs domain of the Oct-1 protein can bind to DNA on its own, albeit with low affinity, and recognizes a consensus sequence of gAATAT(G/T)CA. nih.gov The POUh subdomain binds to a different consensus sequence, RTAATNA. nih.gov Together, the full POU domain recognizes a composite sequence, a(a/t)TATGC(A/T)AAT(t/a)t, which is similar to the canonical octamer motif (ATGCAAAT). nih.gov

The interaction of the SCIP protein with DNA is mediated by this POU domain. oup.compnas.org The specificity of this binding is not only determined by the core sequence but is also influenced by the flanking DNA bases. nih.gov Interestingly, the DNA binding preferences of the complete POU domain can differ from the simple sum of its parts, suggesting a synergistic interaction between the POUs and POUh subdomains for DNA recognition. nih.gov Mutations within the POU domain, particularly in the DNA-binding region, can abolish the protein's regulatory activity. pnas.orglemkelab.org

Transcriptional Repression of Myelin-Specific Genes (e.g., P0, MBP)

A primary function of the this compound in the peripheral nervous system (PNS) is the transcriptional repression of genes that encode for major structural proteins of the myelin sheath. rupress.orgbiologists.com This includes the genes for Myelin Protein Zero (P0) and Myelin Basic Protein (MBP). lemkelab.orgrupress.org This repressive activity is a key aspect of the temporal regulation of myelination.

SCIP expression is transient and peaks in Schwann cells during the "promyelinating" stage, a developmental window just before the onset of rapid myelin synthesis. oup.comrupress.org During this phase, SCIP actively represses the promoters of the P0 and MBP genes. lemkelab.orgrupress.orgbiologists.com This repression is thought to be crucial for preventing premature myelination and ensuring that Schwann cells have proliferated sufficiently and established a one-to-one relationship with the axons they will ensheath. rupress.org

Studies using co-transfection assays in cultured Schwann cells have demonstrated that elevated levels of SCIP lead to a potent and specific repression of the P0 and MBP gene promoters. lemkelab.orgbiologists.combiologists.com This repressive function requires an intact DNA-binding POU domain and an amino-terminal effector domain that confers cell-specific activity. nih.gov Once Schwann cells commit to myelination, SCIP expression is downregulated, which lifts the repression on myelin genes and allows for their high-level expression. oup.comrupress.org

Interplay with Other Transcriptional Factors (e.g., Krox-20, Sox10)

The regulatory function of SCIP during myelination is not carried out in isolation but involves a complex interplay with other key transcription factors, most notably Krox-20 (also known as Egr2) and Sox10. jneurosci.orgjneurosci.org These factors form a regulatory cascade that controls the transition of Schwann cells from an immature, proliferating state to a mature, myelinating state.

Sox10 is a high-mobility group (HMG) domain transcription factor that is essential for the development of Schwann cells. jneurosci.orgjneurosci.org Both Sox10 and SCIP (Oct6) are required for the transition from the immature to the promyelinating Schwann cell stage. jneurosci.org These two factors work together synergistically to directly activate the transcription of the Krox-20 gene. jneurosci.orgresearchgate.net

Krox-20 is considered a master regulator of myelination. jneurosci.org Its expression is activated after SCIP and is stably maintained in myelinating Schwann cells into adulthood. biologists.com A crucial role of Krox-20 is to extinguish the expression of SCIP. biologists.com In mouse models where Krox-20 is knocked out, SCIP expression is not transient but becomes sustained, leading to an arrest of Schwann cell differentiation at the promyelinating stage. biologists.com This demonstrates a negative feedback loop where SCIP and Sox10 activate Krox-20, and Krox-20 in turn switches off SCIP to allow myelination to proceed. biologists.com This intricate interplay ensures the correct timing and progression of Schwann cell differentiation and myelination. jneurosci.orgucl.ac.uk

Role in Myelination Process through Gene Regulation

The overarching role of SCIP in the myelination process is to act as a temporal regulator, primarily through negative control of gene expression. rupress.orgbiologists.com Its expression pattern—high in proliferating, pre-myelinating Schwann cells and low in mature, myelinating cells—positions it as a critical gatekeeper for the onset of myelination. oup.comjneurosci.org

By actively repressing the genes for major myelin proteins like P0 and MBP, SCIP ensures that the machinery for myelin synthesis is not activated prematurely. lemkelab.orgrupress.org This delay is proposed to be necessary for the completion of antecedent developmental events, such as Schwann cell proliferation and the establishment of the correct Schwann cell-to-axon ratio. rupress.org

The downregulation of SCIP is a key event that allows the transition to the full myelinating phenotype. biologists.com This downregulation, driven by the master regulator Krox-20, relieves the repression on myelin-specific genes, leading to their robust expression and the subsequent formation of the compact myelin sheath. biologists.com Therefore, the regulatory function of SCIP is essential for the normal timing and histoarchitecture of peripheral nerves. rupress.org Misexpression of SCIP can lead to defects in myelination, highlighting its critical role in the precise orchestration of this developmental process. rupress.org

Bacterial SciP as a Cell Cycle Regulator

In the bacterium Caulobacter crescentus, a protein also named SciP functions as an essential transcription factor involved in the regulation of the cell cycle. pnas.orgnih.gov This bacterial SciP, however, is structurally and functionally distinct from the mammalian POU-domain this compound.

Direct Binding to DNA and Distinct Binding Motifs

Bacterial SciP is a helix-turn-helix (HTH) transcription factor. pnas.orgnih.gov It plays a crucial role in the complex genetic circuit that drives the Caulobacter cell cycle. pnas.org Research has demonstrated that SciP binds directly to DNA to exert its regulatory effects. pnas.orgresearchgate.net

SciP functions primarily as a repressor of genes that are activated by another master cell cycle regulator, CtrA. pnas.orgnih.gov It achieves this by binding to a specific DNA motif present in the promoter regions of its target genes. pnas.orgnih.gov This SciP binding motif is distinct from the CtrA binding site. pnas.orgnih.gov In many promoters regulated by both factors, the SciP binding motif is located upstream of the CtrA binding motif. pnas.org This arrangement is characteristic of a type 1 incoherent feedforward loop, where CtrA activates the expression of both its target genes and the gene for their repressor, SciP. pnas.org This regulatory architecture helps to create a pulse of gene expression and enhances the robustness of the cell cycle. pnas.org

The direct binding of SciP to its specific DNA motif has been confirmed through techniques such as ChIP-qPCR, which showed SciP bound to the promoter regions of genes encoding CtrA itself, the CcrM DNA methyltransferase, and various flagellar and chemotaxis genes. researchgate.net Mutation of the SciP binding site in target promoters leads to an increase in promoter activity, confirming its role as a repressor. plos.org

Compound and Gene Names

NameTypeFunction/Association
SCIP (Oct-6/Tst-1/Pou3f1) Protein (Transcription Factor)POU domain protein; transcriptional repressor in glial cells. oup.comnih.gov
P0 (MPZ) ProteinMajor structural protein of peripheral myelin. rupress.orgnih.gov
MBP ProteinMyelin Basic Protein, a major component of the myelin sheath. lemkelab.orgrupress.org
Krox-20 (Egr2) Protein (Transcription Factor)Zinc-finger protein; master regulator of myelination. biologists.comjneurosci.org
Sox10 Protein (Transcription Factor)HMG-box protein; essential for Schwann cell development. jneurosci.orgjneurosci.org
SciP (bacterial) Protein (Transcription Factor)Helix-turn-helix protein; cell cycle regulator in Caulobacter. pnas.orgnih.gov
CtrA Protein (Transcription Factor)Master cell cycle regulator in Caulobacter. pnas.orgnih.gov
CcrM Protein (DNA Methyltransferase)Involved in the Caulobacter cell cycle. researchgate.net
Sox2 Protein (Transcription Factor)Inhibitor of PNS myelination. ucl.ac.uk
c-Jun Protein (Transcription Factor)Negative regulator of myelination. hayar.net
Id2 Protein (Transcription Factor)Myelin inhibitor. hayar.net

Protein-Protein Interaction with Master Regulators (e.g., CtrA)

The this compound (Small CtrA Inhibitory Protein), scientifically known as SciP, is a key transcriptional regulator in the cell cycle of the bacterium Caulobacter crescentus. Its function is intrinsically linked to its direct physical interaction with the master regulator protein CtrA. nih.govnih.govnih.gov SciP is a small protein featuring a helix-turn-helix (HTH) DNA-binding domain. pnas.orgresearchgate.net However, its primary regulatory action involves forming a protein-protein complex with CtrA, which is an essential response regulator that controls nearly 100 cell cycle genes. nih.govnih.govmit.edu

Evidence from co-immunoprecipitation, yeast two-hybrid systems, and gel retardation experiments confirms that SciP binds directly to CtrA. nih.govpnas.org This interaction is crucial for temporally controlling gene expression. SciP accumulates late in the cell cycle, specifically in the G1-phase swarmer cell, where it binds to CtrA. nih.govnih.govnih.gov This binding sequesters CtrA, modulating its transcriptional activity. nih.govmit.edu The formation of the SciP-CtrA complex is a pivotal regulatory event that ensures CtrA-dependent genes are expressed only at the appropriate stage of the cell cycle. nih.govnih.gov

Inhibition of RNA Polymerase Recruitment to Target Promoters

The binding of SciP to CtrA directly inhibits the activation of CtrA-dependent genes by preventing the recruitment of RNA polymerase (RNAP) to their promoters. nih.govnih.govmit.edu Normally, the phosphorylated, active form of CtrA (CtrA~P) binds to specific DNA sequences in gene promoters and recruits the RNAP holoenzyme to initiate transcription. nih.govbiorxiv.org

The SciP-CtrA interaction does not prevent CtrA from binding to DNA. nih.govnih.gov Instead, the prevailing model suggests that SciP sterically hinders CtrA's ability to productively engage with RNAP. nih.govnih.govmit.edu By forming a complex with CtrA at the promoter site, SciP effectively blocks the surface of CtrA that would otherwise interact with RNA polymerase. nih.govmit.edu This blockade prevents the formation of a stable transcription initiation complex, thereby repressing the expression of genes that are positively regulated by CtrA. nih.govnih.gov This inhibitory mechanism is essential for the temporal shutdown of specific genetic programs during the cell cycle, allowing the cell to transition to its next developmental phase. nih.gov

Regulation of Downstream Target Genes (e.g., Flagellar, Chemotaxis Genes)

The inhibitory action of SciP on CtrA has significant consequences for the expression of numerous downstream genes, with at least 58 genes identified as part of the SciP regulon. pnas.orgnih.govstanford.edu A primary set of targets includes genes essential for motility, such as those involved in the biogenesis of the flagellum and the chemotaxis system. pnas.orgstanford.eduresearchgate.net

In Caulobacter, the synthesis of the polar flagellum is a tightly regulated, cell cycle-dependent process driven by CtrA. pnas.org CtrA activates a cascade of flagellar gene expression. researchgate.netpnas.org By inhibiting CtrA in the late predivisional and swarmer cell stages, SciP effectively halts the production of flagellar components, a crucial step for the differentiation of the motile swarmer cell into a non-motile stalked cell. pnas.orgresearchgate.netresearchgate.net Similarly, chemotaxis genes, which enable the swarmer cell to navigate chemical gradients, are also activated by CtrA and subsequently repressed by the SciP-CtrA interaction. pnas.orgresearchgate.net This ensures that motility-related functions are confined to the correct cell type and stage. pnas.org Other CtrA-activated genes, such as those for pili biogenesis, are also repressed by SciP. nih.govresearchgate.net

Gene ClassRegulation by CtrAEffect of SciPCell Cycle Stage of Repression
Flagellar GenesActivatedRepressedLate Predivisional / Swarmer
Chemotaxis GenesActivatedRepressedLate Predivisional / Swarmer
Pili GenesActivatedRepressedLate Predivisional / Swarmer
ccrM GeneActivatedRepressedLate Predivisional / Swarmer

Incoherent Feedforward Loop in Cell Cycle Control

The regulatory architecture involving CtrA and SciP constitutes a Type 1 incoherent feedforward loop (IFFL), a recurring network motif in biological circuits that generates pulse-like gene expression and enhances regulatory robustness. pnas.orgresearchgate.netstanford.edu In this IFFL, the master activator, CtrA, performs two opposing functions: it directly activates a set of target genes (like flagellar genes) while simultaneously activating the gene for their repressor, sciP. pnas.orgnih.govpnas.org

The sequence of events is as follows:

Activation: As active CtrA~P accumulates in the predivisional cell, it binds to the promoters of its target genes and also to the promoter of the sciP gene, initiating transcription for all of them. pnas.orgresearchgate.netresearchgate.net

Delayed Repression: There is an inherent time delay as the this compound is transcribed and translated. Once SciP accumulates to a sufficient level, it binds to CtrA, inhibiting its ability to activate its target genes. nih.gov

Negative Feedback: SciP also represses the transcription of ctrA itself, creating an additional negative feedback layer that helps to temper peak CtrA concentrations. pnas.orgresearchgate.netresearchgate.net

This IFFL design ensures that the expression of CtrA's target genes is transient, producing a pulse of activity confined to a specific window of the cell cycle. pnas.orgresearchgate.netnih.gov This mechanism provides precision and enhances the robustness of the cell cycle control system, making it less sensitive to variations in growth rate and other environmental fluctuations. pnas.orgpnas.org

Functional Roles of Scip Proteins in Biological Processes

POU Domain SCIP in Nervous System Development and Myelination

The POU domain transcription factor SCIP (Oct-6/Tst-1) is transiently expressed during the development of the nervous system and is particularly important for the differentiation of glial cells, specifically Schwann cells in the peripheral nervous system (PNS) and oligodendrocytes in the central nervous system (CNS). Its regulated expression is essential for the proper timing and execution of myelination, the process by which glial cells wrap axons with a myelin sheath to facilitate rapid nerve impulse conduction.

SCIP is expressed by promyelinating Schwann cells and its down-regulation is an early event in their differentiation into myelinating cells. Studies have shown that SCIP acts as a transcriptional repressor of myelin-specific genes, such as P0 and MBP, and this repression is crucial for the development of normal peripheral nerve histoarchitecture and function. The transient expression of SCIP during the period of rapid cell division that precedes myelination suggests its involvement in the transition from a proliferative to a differentiating state in Schwann cells. Deletion of the gene encoding SCIP in mice leads to a severe defect in peripheral myelination, arresting Schwann cell maturation before axonal wrapping can occur. This highlights a critical role for SCIP in a unique step during peripheral myelination.

Research findings on the role of SCIP in Schwann cell differentiation and myelination include:

ProcessSCIP Expression LevelEffect on MyelinationReference
Promyelinating Schwann CellsHighRepresses myelin gene expression, prevents premature myelination
Transition to Myelinating Schwann CellsDown-regulatedAllows activation of myelin genes, enables myelination
SCIP Gene Deletion (in mice)AbsentArrests Schwann cell maturation, severe myelination defect

Axons also play a regulatory role in SCIP expression in Schwann cells. High levels of SCIP mRNA are detected in developing and regenerating nerves, and axotomy causes a sharp decrease in SCIP mRNA levels. This indicates that axon-Schwann cell interactions are important for upregulating SCIP expression in Schwann cells that ensheathe axons.

Similar to its role in Schwann cells, SCIP also influences the differentiation of oligodendrocytes, the myelinating cells of the CNS. SCIP is expressed at high levels in proliferating oligodendrocyte progenitor cells (O-2A progenitors). Upon initiation of oligodendrocyte differentiation, SCIP mRNA is rapidly down-regulated, followed by a decrease in SCIP protein and the subsequent activation of myelin-specific genes. The inverse relationship between SCIP expression and myelin gene expression in O-2A progenitors suggests that SCIP may be involved in the developmental switch from proliferation to differentiation in the oligodendrocyte lineage. Down-regulation of SCIP also occurs when O-2A progenitors differentiate into type-2 astrocytes, indicating a link between SCIP down-regulation and the cessation of cell proliferation rather than a specific differentiated phenotype.

Beyond its well-established roles in glial cell differentiation and myelination, POU domain SCIP has also been implicated in neuronal development, including neuronal migration and differentiation. In the developing cerebral cortex, SCIP is expressed in neurons of layers 5 and 2/3 during their migration and differentiation. Its expression correlates with the early migration and differentiation of layer 5 neurons that form subcortical axonal connections. While the precise role of SCIP in neuronal development is still being elucidated, its expression pattern suggests a potential function in generating discrete laminar phenotypes in the developing cerebral cortex. Aberrant differentiation and migration of specific neurons have been observed in SCIP mutant homozygotes, further supporting its role in these processes.

SCIP plays a critical role in the intricate process of axonal wrapping by Schwann cells, a prerequisite for myelination. Deletion of the SCIP gene results in a severe defect where Schwann cell maturation is arrested before they can properly wrap axons. Furthermore, the ability of SCIP to repress myelin structural genes is critical for the development of normal peripheral nerve histoarchitecture. This suggests that precisely regulated SCIP expression is necessary for the coordinated interaction between Schwann cells and axons that leads to the formation of functional myelinated nerves.

SCIP is reexpressed during peripheral nerve regeneration following injury, recapitulating its role in development. While SCIP is typically down-regulated in myelinating Schwann cells during development, its expression can be maintained in regenerated myelinating Schwann cells after injury. Perturbation of SCIP function has been shown to dramatically increase both the rate and extent of peripheral nerve regeneration, leading to accelerated regeneration and hypertrophy of both myelin and axons in transgenic mice expressing a mutant form of SCIP. This indicates that while SCIP is essential for proper development, its reexpression and regulation are also critical for the regenerative capacity of the peripheral nervous system.

Bacterial SciP in Cell Cycle Progression and Cellular Morphogenesis

In bacteria, the protein referred to as SciP is an essential transcription factor that is an integral component of the core circuit controlling cell cycle progression. SciP is cell cycle-controlled and co-conserved with the global cell cycle regulator CtrA in alpha-proteobacteria, such as Caulobacter crescentus.

SciP plays a key role in regulating the transition between different cell cycle phases. It specifically inhibits late S-phase promoters that are activated by CtrA. SciP accumulation is restricted to the G1 phase, contributing to the differential fates of daughter cells during asymmetric cell division in C. crescentus. The expression of sciP is activated by CtrA in the late predivisional cell, and SciP then feeds back to directly repress the transcription of ctrA and many CtrA target genes that are specific to the late predivisional cell and swarmer cell stages. This forms a type 1 incoherent feedforward loop that enhances the robustness of the cell cycle to varying growth rates.

SciP's role in the bacterial cell cycle is intimately linked to cellular morphogenesis, particularly in dimorphic bacteria like C. crescentus where cell cycle progression is tied to polar remodeling and asymmetric division. By regulating the expression of genes involved in processes like flagellar and chemotaxis functions, which are often CtrA targets, SciP indirectly influences the development of distinct cell types (e.g., swarmer and stalked cells) and their associated morphologies. The precise control of SciP levels is critical for proper cell cycle progression and morphogenesis; ectopic production of SciP in predivisional cells can block CtrA-dependent gene expression and disrupt cell cycling.

Bacterial SciP FunctionMechanismEffectReference
Cell Cycle Regulation (G1 Phase)Represses CtrA and late S-phase CtrA target genesFacilitates transition from S to G1 phase, restricts gene expression
Cellular MorphogenesisIndirectly influences expression of genes for flagella and chemotaxisContributes to development of distinct cell types and morphology
Robustness EnhancementForms a feedforward loop with CtrAStabilizes cell cycle progression under varying conditions

Essential Role in Bacterial Cell Cycle Progression

SciP is recognized as an essential component of the core genetic circuit that governs cell cycle progression in Caulobacter. This cyclical control circuit involves several master regulators, including DnaA, GcrA, CtrA, and CcrM, which collectively pace the cell cycle and ensure the ordered initiation of cellular subsystems. researchgate.netresearchgate.netpnas.orgpnas.org SciP is expressed late in the cell cycle and preferentially accumulates in the daughter swarmer cell. researchgate.netresearchgate.netpnas.org It directly represses the transcription of ctrA and numerous genes specific to the late predivisional cell and swarmer cell stages that were initially activated by CtrA. researchgate.netresearchgate.net This regulatory interaction forms a type 1 incoherent feedforward motif where CtrA activates sciP, and SciP subsequently represses ctrA and CtrA target genes. capes.gov.brresearchgate.netpnas.org This mechanism is crucial for the precise temporal control of gene expression throughout the cell cycle. oup.com

Impact on Cell Division and Filamentation

The delicate balance between the activation and repression of genes coregulated by CtrA and SciP is critical for proper cell division. Overexpression of SciP disrupts this balance, leading to the formation of filamentous cells and a loss of viability in Caulobacter. researchgate.netpnas.org Filamentation is a phenomenon observed in various bacteria where cell growth and DNA replication continue without division, often as a stress response. nih.govasm.orgelifesciences.orgmolbiolcell.org The mis-timed expression of sciP can result in cell death, underscoring its vital role in coordinating cell cycle events, including division. pnas.org

Regulation of Pilus Biosynthesis and Surface Adhesion

SciP has been shown to directly bind to the promoter regions of genes encoding components involved in the synthesis of surface structures, including pilA, a gene encoding a pilus subunit. researchgate.net Pili are proteinaceous fibers extending from the bacterial cell surface that mediate functions such as adhesion to surfaces. annualreviews.orgucla.eduoup.comnih.gov In Caulobacter, CtrA activates the transcription of various genes, including those related to flagella and chemotaxis, and SciP acts to repress many of these CtrA-activated genes. researchgate.netresearchgate.netpnas.org This regulatory role suggests that SciP indirectly influences processes like pilus biosynthesis and surface adhesion by controlling the expression of genes for pilus subunits and potentially other adhesion factors.

Enhancement of Cell Cycle Robustness to Environmental Variation

A key function of SciP is its contribution to enhancing the robustness and reliability of the Caulobacter cell cycle control system. researchgate.netpnas.orgpnas.org The cell cycle circuit in Caulobacter is inherently robust to variations in environmental nutrients and intrinsic stochastic fluctuations in reaction rates. researchgate.netpnas.org SciP augments this robustness by introducing multiple feedback pathways that further modulate the operation of the control circuit. researchgate.netpnas.org The negative feedback loop where SciP represses ctrA expression helps to reduce the peak accumulation of CtrA, contributing to the stability of the cell cycle. researchgate.netpnas.org This allows the bacterium to maintain controlled cell cycle progression despite varying growth rates influenced by environmental conditions. researchgate.netpnas.org

Genes Regulated by SciP in Caulobacter crescentus

Based on research findings, SciP directly represses the transcription of several genes, many of which are activated by CtrA. This regulation is crucial for the proper timing of cellular events.

Gene NameType of Regulation by SciPNotesSource
ctrARepressionMaster cell cycle regulator researchgate.netresearchgate.net
ccrMRepressionDNA methyltransferase researchgate.net
pilARepressionPilus subunit researchgate.net
Flagellar genesRepressionInvolved in motility researchgate.netresearchgate.netpnas.org
Chemotaxis genesRepressionInvolved in sensing and response to chemicals researchgate.netresearchgate.netpnas.org
Late predivisional/swarmer cell genesRepressionActivated by CtrA researchgate.netresearchgate.net

Note: This table is based on the information available in the provided search snippets and may not be exhaustive of all genes regulated by SciP.

Compound Names and PubChem CIDs

Regulation of Scip Protein Activity

Transcriptional Control of POU Domain SCIP Gene Expression

The expression of the gene encoding SCIP is tightly controlled by a variety of signaling pathways and molecular mechanisms, ensuring its timely and cell-type-specific activity.

Axonal Signaling Pathways and Neuregulin-1 Influence

Axonal signals are critical in directing the differentiation of Schwann cells, the myelin-forming cells of the peripheral nervous system (PNS). jneurosci.org One of the key axonal signals is Neuregulin-1 (Nrg1), particularly the type III isoform. jneurosci.orgnih.gov Nrg1, a transmembrane protein on axons, interacts with ErbB2/ErbB3 receptors on Schwann cells, initiating a signaling cascade that influences Schwann cell development, including proliferation, survival, and differentiation. nih.govrupress.org

Research indicates that Nrg1 signaling is a potent inducer of SCIP expression. jneurosci.orgnih.gov Specifically, membrane-bound Nrg1 type III has been shown to actively promote the differentiation of Schwann cell precursors, a process that involves the upregulation of SCIP. jneurosci.org This suggests that the direct contact between axons and Schwann cells, mediated by Nrg1, is a primary mechanism for initiating SCIP gene expression, which in turn drives the myelination program. jneurosci.orgrupress.org The level of Nrg1 expression on axons has also been linked to the thickness of the myelin sheath, further highlighting its role in regulating the myelination process. jneurosci.org

The signaling downstream of the Nrg1-ErbB interaction involves pathways such as the ERK/MAPK pathway. frontiersin.org This pathway is essential for mediating the effects of Nrg1 on Schwann cells and has been implicated in the regulation of Schwann cell differentiation and myelination. frontiersin.org

cAMP-Mediated Upregulation

The intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP) is a well-established regulator of SCIP gene expression. nih.govplos.org In cultured Schwann cells, elevating cAMP levels can mimic the effect of axonal contact, leading to the induction of SCIP expression. nih.govjneurosci.org This induction of SCIP mRNA by cAMP precedes the expression of major myelin-specific genes, positioning SCIP as a key early regulator in the myelination cascade. nih.gov

The mechanism by which cAMP upregulates SCIP involves the activation of Protein Kinase A (PKA). plos.orgnih.gov PKA, a primary effector of cAMP, can phosphorylate various downstream targets, including transcription factors that directly or indirectly influence SCIP gene transcription. plos.orgnih.gov While the precise transcription factors directly binding to the SCIP promoter in response to cAMP are still being fully elucidated, the critical role of the cAMP-PKA pathway in initiating SCIP expression is evident. nih.gov This pathway is not only crucial for differentiation but also, in a seemingly contradictory role, can enhance the mitogenic action of growth factors. plos.org

It's noteworthy that the regulation of SCIP protein levels by cAMP may also occur post-transcriptionally. nih.gov Studies have shown that while cAMP signaling clearly induces SCIP mRNA, it can also affect the stability of the this compound itself, suggesting a multi-layered control mechanism. nih.gov

Post-Translational Regulation of SCIP Proteins

Following its synthesis, the activity and abundance of the this compound are further controlled by post-translational modifications (PTMs). cytoskeleton.comwikipedia.org These modifications can rapidly alter a protein's function, localization, and stability. cytoskeleton.comfrontiersin.org

Stability and Degradation Pathways (e.g., in bacterial SciP)

The stability of a protein is a key determinant of its cellular concentration and, consequently, its activity. Protein degradation is a highly regulated process. In bacteria, for instance, mRNA degradation pathways, which ultimately affect protein levels, are well-characterized and involve a variety of ribonucleases. nih.gov The stability of bacterial transcripts can vary, allowing for differential expression of genes within the same operon. nih.gov While distinct from direct protein degradation, this highlights the importance of turnover rates in controlling protein abundance.

In the context of bacterial SciP, studies on Caulobacter crescentus have shown that translational regulation plays a significant role in controlling the levels of the this compound during the cell cycle. researchgate.net This suggests that the efficiency of translation of the sciP mRNA can vary, providing another layer of control over the final protein amount.

More broadly, protein degradation in eukaryotes often occurs via the ubiquitin-proteasome system. cytoskeleton.com Proteins targeted for degradation are tagged with ubiquitin, leading to their recognition and destruction by the proteasome. While direct evidence for the ubiquitination of mammalian SCIP is not prominent in the search results, it is a common mechanism for regulating the levels of transcription factors. cytoskeleton.com Forced degradation studies are a common method to understand the degradation pathways of proteins, although they are more complex for biological products due to multiple degradation routes. criver.commdpi.com

Potential for Phosphorylation and Acetylation

Phosphorylation and acetylation are two of the most common and well-studied PTMs that regulate protein function. cytoskeleton.comfrontiersin.orgembopress.org These modifications can affect a protein's enzymatic activity, its interactions with other proteins, and its stability. cytoskeleton.comembopress.org

Phosphorylation: There is evidence to suggest that the regulation of SCIP is linked to phosphorylation events, although this may be indirect. For example, the PKA-mediated phosphorylation of the p65 subunit of NF-κB is required for Schwann cell differentiation, a process in which SCIP is a key player. nih.gov This phosphorylation event enhances the transcriptional activity of NF-κB, which in turn affects the protein levels of SCIP, though not its mRNA levels, suggesting a post-translational mechanism. nih.gov This points to the possibility that SCIP itself, or proteins that regulate its stability, may be targets of phosphorylation. The activity of cyclin-dependent kinases (CDKs) has also been linked to the regulation of acetyltransferase activity, which could in turn affect SCIP. embopress.org

Acetylation: Acetylation, the addition of an acetyl group, is another critical PTM that often modifies lysine (B10760008) residues. embopress.org Initially discovered in histones, acetylation is now known to affect a wide range of proteins, including transcription factors. embopress.org Acetylation can influence DNA binding, protein-protein interactions, and protein stability. embopress.org While direct evidence of SCIP acetylation is not provided in the search results, the general principles suggest it is a plausible regulatory mechanism. For instance, the acetyltransferases CBP/p300 are known to acetylate various transcription factors, and their activity can be regulated by signaling pathways. embopress.org Given that SCIP is a POU domain transcription factor, its activity could potentially be modulated by acetylation, similar to other factors in its class. Both phosphorylation and acetylation are known to be involved in complex signaling networks. plos.orgnih.gov

Interacting Proteins and Regulatory Networks

The activity of the this compound is finely tuned through its interactions with a variety of other proteins, forming complex regulatory networks. These interactions are fundamental to its function in both the development of the mammalian nervous system and the control of the bacterial cell cycle. The nature of these protein partnerships and their regulatory outcomes are distinct in eukaryotes and prokaryotes, reflecting the specialized roles of SCIP in these different biological contexts.

POU Domain SCIP Interactions with Myelin-Associated Factors

In mammalian Schwann cells, the POU domain of the this compound, also known as Oct-6 or Tst-1, is central to its role in regulating myelination. biologists.comjneurosci.org This domain facilitates crucial interactions with other transcription factors, which collectively control the expression of genes essential for forming the myelin sheath.

A key interacting partner for SCIP is the zinc-finger transcription factor Krox-20 (also known as Egr2). jneurosci.orgrupress.org Krox-20 is considered a master regulator of myelination. jneurosci.org During the early stages of Schwann cell development, SCIP is highly expressed and functions to repress Krox-20 and other genes associated with late-stage myelination. biologists.comrupress.org This repression by SCIP is a critical step to prevent premature myelination. jneurosci.orgresearchgate.net As development progresses, SCIP expression is downregulated, a necessary event that allows for the upregulation of Krox-20 and the subsequent initiation of the myelination program. biologists.comnih.gov In the absence of Krox-20, SCIP expression remains elevated, and Schwann cells are arrested at the pre-myelinating stage. biologists.com

SCIP also interacts with Sox10 , another vital transcription factor in the Schwann cell lineage. jneurosci.orgnih.govresearchgate.net Sox10 is required for the expression of SCIP itself and also works synergistically with Krox-20 to activate myelin gene expression. jneurosci.orgresearchgate.net The interplay between SCIP, Sox10, and Krox-20 creates a tightly controlled regulatory network that ensures the precise timing and coordination of gene expression required for proper myelination. jneurosci.orgresearchgate.net While SCIP can synergistically activate transcription with Sox10 in some contexts, their interaction within the complex network governing myelination is multifaceted. jneurosci.org

Interacting ProteinFunction in MyelinationNature of Interaction with SCIP
Krox-20 (Egr2) A master regulator that activates genes for myelin formation. jneurosci.orgrupress.orgSCIP represses Krox-20 expression in early Schwann cell development. biologists.comrupress.org
Sox10 Essential for Schwann cell development and the expression of myelin genes. jneurosci.orgnih.govresearchgate.netSox10 is necessary for SCIP expression and also collaborates with Krox-20. jneurosci.orgresearchgate.net

Bacterial SciP Interactions with Cell Cycle Regulators (e.g., CtrA, GcrA, PopA)

In the bacterium Caulobacter crescentus, SciP is an essential component of the regulatory circuit that drives the cell cycle. pnas.org Its interactions with key cell cycle regulators ensure the correct timing of DNA replication, cell division, and cellular differentiation.

The master regulator CtrA is a primary interaction partner and target of SciP. nih.govnih.gov CtrA controls the expression of approximately 100 genes involved in the cell cycle, including those for polar morphogenesis. nih.govmit.edu SciP functions as a direct inhibitor of CtrA's ability to activate transcription. nih.govnih.govmit.edu It achieves this by binding directly to CtrA, forming a complex at the promoter regions of CtrA-activated genes, which is thought to prevent the recruitment of RNA polymerase without affecting CtrA's DNA-binding ability. nih.govmit.edumit.edu This repressive action is critical for the G1-S transition in the cell cycle. nih.govnih.gov

SciP's relationship with GcrA , another global cell cycle regulator, is largely antagonistic. oup.com GcrA activates genes associated with DNA replication and elongation during the S-phase. oup.complos.org SciP, on the other hand, represses many genes that are activated by CtrA. pnas.org This opposition between GcrA-activated and SciP-repressed gene sets contributes to the distinct transcriptional programs that define different stages of the cell cycle. oup.com While GcrA can influence the expression of sciP, this effect appears to be indirect, mediated through its regulation of ctrA. plos.orgresearchgate.net

The regulatory network also involves PopA , a protein that plays a role in the regulated proteolysis of CtrA. nih.gov PopA, in its cyclic-di-GMP-bound form, acts as an adaptor protein, facilitating the degradation of CtrA by the ClpXP protease, a crucial step for initiating DNA replication. nih.govresearchgate.net While a direct physical interaction between SciP and PopA has not been demonstrated, SciP's regulation of CtrA activity and levels indirectly influences the PopA-dependent degradation pathway. nih.govnih.govnih.gov By forming a complex with CtrA on DNA, SciP can protect CtrA from proteolysis during the G1 phase. nih.govnih.gov The subsequent degradation of SciP by the Lon protease at the G1-S transition is a critical event that helps trigger the disassembly of the complex and allows for the eventual clearance of CtrA. nih.gov

Interacting ProteinFunction in Cell CycleNature of Interaction with SciP
CtrA Master regulator controlling the expression of numerous cell cycle genes. nih.govnih.govSciP binds directly to CtrA and inhibits its transcriptional activation function. nih.govnih.govmit.edu
GcrA Global regulator that activates genes for chromosome replication and cell elongation. oup.complos.orgnih.govSciP and GcrA have generally antagonistic roles in controlling different sets of cell cycle genes. oup.com
PopA An adaptor protein that facilitates the degradation of CtrA. nih.govresearchgate.netSciP's complex formation with CtrA protects it from degradation, indirectly influencing the PopA-dependent pathway. nih.govnih.gov

Experimental Models and Methodologies in Scip Protein Research

Genetic Manipulation Models

Genetic manipulation in animal models, particularly mice, has been instrumental in elucidating the in vivo functions of Suppressed cAMP-Inducible POU (SCIP) protein. These models allow for the study of gene function through its removal, overexpression, or the introduction of specific mutations.

Gene Knockout and Knockdown Studies (e.g., SCIP-null mice)

Gene knockout studies involve the targeted inactivation of a specific gene, creating "knockout" or "null" organisms. wikipedia.org In the context of SCIP research, SCIP-null mice (SCIP-/-) have been generated to investigate the protein's role in development and cellular differentiation. biologists.compnas.org

Detailed research findings from SCIP-null mice indicate a critical role for SCIP in the maturation of Schwann cells, the myelinating cells of the peripheral nervous system (PNS). doi.org Schwann cells in these mutant mice exhibit a developmental arrest at the promyelinating stage, which precedes the formation of the myelin sheath. biologists.comnih.gov This results in severe peripheral hypomyelination. doi.org While initially considered a complete halt, further analysis revealed it to be a transient stalling of differentiation. biologists.com The expression of major myelin-specific genes, however, appears to be unaffected, suggesting that SCIP regulates a distinct step in the terminal differentiation of Schwann cells. doi.org

In addition to the myelination defects, SCIP-null mice also present with aberrant differentiation and migration of certain neurons, leading to a fatal respiratory defect. doi.org This highlights a broader role for SCIP in neural development beyond Schwann cell differentiation.

ModelGenotypeKey PhenotypeResearch Focus
SCIP-null mice SCIP-/-Severe peripheral hypomyelination; transient arrest of Schwann cells at the promyelinating stage. biologists.comdoi.orgRole of SCIP in Schwann cell differentiation and myelination. biologists.comsalk.edu
SCIP-null mice SCIP-/-Aberrant neuronal differentiation and migration, leading to respiratory failure. doi.orgBroader roles of SCIP in neural development. doi.org
Krox-20 mutant mice Krox-20-/-Sustained SCIP expression in Schwann cells; arrest of differentiation at the promyelinating stage. nih.govRegulatory relationship between Krox-20 and SCIP. biologists.comnih.gov

Overexpression Models and Phenotypic Analysis

Overexpression models involve the introduction of additional copies of a gene, leading to higher-than-normal levels of the corresponding protein. In SCIP research, transgenic mice overexpressing SCIP have been used to study the consequences of its dysregulated expression.

Studies have shown that transgenic overexpression of SCIP in oligodendrocytes, the myelinating cells of the central nervous system (CNS), results in defective myelination and severe neurological disease. researchgate.net This suggests that the precise regulation of SCIP levels is crucial for proper CNS myelination.

In the bacterium Caulobacter crescentus, overexpression of SciP disrupts the cell cycle, leading to filamentous cells and a loss of viability. pnas.orgresearchgate.net This is due to the repression of genes activated by the master regulator CtrA. pnas.orgresearchgate.net These findings underscore the importance of balanced SCIP/SciP levels for normal cellular processes.

Mutant Protein Expression Studies (e.g., ΔSCIP transgenic mice)

The expression of mutant forms of a protein can help to dissect its functional domains. Transgenic mice expressing a mutant form of SCIP with a deleted amino-terminus (ΔSCIP) have provided significant insights into its function during peripheral nerve regeneration. researchgate.netnih.gov

Following a nerve crush injury, ΔSCIP transgenic mice exhibit a dramatic acceleration in the rate and extent of peripheral nerve regeneration compared to wild-type animals. nih.gov One week after the injury, axons in the ΔSCIP mice show considerable regeneration and remyelination, while wild-type animals are still in the degenerative phase. researchgate.netnih.gov This suggests that the amino-terminal domain of SCIP, which is absent in the ΔSCIP mutant, may normally function to repress or modulate the regenerative process. The ΔSCIP protein, which retains its DNA-binding POU domain, appears to antagonize the repressive function of wild-type SCIP. rupress.org

Furthermore, the regenerated nerves in ΔSCIP mice show hypertrophy of both myelin and axons, with a significant overexpression of myelin structural genes like P₀. researchgate.netnih.govrupress.org This is consistent with the proposed role of SCIP as a repressor of myelin genes during the promyelinating phase of development. rupress.org

ModelMutationKey PhenotypeResearch Focus
ΔSCIP transgenic mice Amino-terminal deletion of SCIPAccelerated peripheral nerve regeneration and remyelination after injury. researchgate.netnih.govFunction of SCIP domains in nerve regeneration. nih.gov
ΔSCIP transgenic mice Amino-terminal deletion of SCIPHypertrophy of myelin and axons in regenerated nerves; overexpression of myelin proteins. researchgate.netnih.govrupress.orgRole of SCIP in regulating myelin gene expression. rupress.org

In Vitro Cellular Systems

In vitro cellular systems provide controlled environments to study the molecular and cellular functions of proteins like SCIP at a level of detail not always possible in whole organisms.

Cultured Schwann Cells and Oligodendrocyte Precursor Models

Primary cultures of Schwann cells and oligodendrocyte precursor cells (OPCs) are invaluable tools for studying myelination. mdpi.comnih.gov SCIP expression is induced in cultured Schwann cells by agents that elevate intracellular cyclic AMP (cAMP), such as forskolin, mimicking the phenotype of promyelinating cells in vivo. biologists.comnih.gov This system has been used to demonstrate that SCIP expression is transient, peaking before the expression of myelin-specific genes. nih.gov

Co-culture systems of Schwann cells and neurons have further established that axonal contact is a key regulator of SCIP expression. jneurosci.org High levels of SCIP mRNA and protein are observed in Schwann cells that are in contact with axons, and this expression plummets upon axotomy (the cutting of the axon). jneurosci.org These findings confirm that axons upregulate SCIP expression in Schwann cells. jneurosci.org

In oligodendrocyte precursor cells (OPCs), SCIP (also known as Oct-6) is expressed and plays a role in their differentiation into mature, myelinating oligodendrocytes. researchgate.net While targeted deletion of SCIP alone in mice does not lead to a severe CNS phenotype, indicating potential functional redundancy with other POU domain factors, its overexpression in oligodendrocytes causes defective myelination. researchgate.net

Cell SystemExperimental ConditionKey Finding
Cultured Schwann Cells Treatment with cAMP-elevating agents (e.g., forskolin)Induction of SCIP expression, mimicking the promyelinating stage. biologists.comnih.gov
Schwann Cell-Neuron Co-cultures Axonal contactUpregulation of SCIP expression in Schwann cells. jneurosci.org
Cultured Oligodendrocyte Precursor Cells (OPCs) Standard culture conditionsSCIP is expressed and involved in the differentiation process. researchgate.net
Transgenic Overexpression in Oligodendrocytes Overexpression of SCIPDefective myelination and severe neurological disease. researchgate.net

Bacterial Cell Culture and Synchronization Techniques

The study of SCIP's prokaryotic homolog, SciP, in the bacterium Caulobacter crescentus has provided fundamental insights into its role in cell cycle regulation. pnas.orgfrontiersin.org C. crescentus has a distinct, asymmetric cell cycle, making it an excellent model for studying the temporal regulation of cellular processes.

Synchronization techniques, which allow for the isolation of cells at specific stages of the cell cycle, have been crucial. pnas.org Using these methods, researchers have shown that this compound is abundant in the G1-swarmer cell stage but is rapidly degraded at the G1-S transition. nih.gov

Genetic and biochemical experiments in synchronized cultures have revealed that SciP functions as a repressor of genes activated by the master cell cycle regulator, CtrA. pnas.orgpnas.org Overexpression of SciP leads to the downregulation of CtrA-dependent genes, causing defects in cell division and filamentation. researchgate.netnih.gov Conversely, depletion of SciP results in the increased expression of these same genes. nih.gov These studies have established SciP as an essential component of the core genetic circuit that drives the bacterial cell cycle. researchgate.net

OrganismMethodologyKey Finding
Caulobacter crescentus Cell cycle synchronizationThis compound is present specifically in the G1-swarmer cell stage. nih.gov
Caulobacter crescentus SciP overexpression in synchronized culturesRepression of CtrA-activated genes, leading to cell cycle disruption and filamentation. pnas.orgresearchgate.netnih.gov
Caulobacter crescentus SciP depletion in synchronized culturesIncreased expression of CtrA-activated genes. nih.gov

The functional characterization of the SCIP (suppressed cAMP-inducible POU) protein, also known as POU3F1 or Oct-6, has been accomplished through a variety of sophisticated molecular and biochemical assays. These techniques have been instrumental in elucidating its roles in gene regulation, protein-protein interactions, and cellular processes.

Gene Expression Analysis (e.g., Northern Blot, qRT-PCR, RNA-seq)

Analysis of sciP gene expression has been crucial for understanding its regulatory role, particularly in developmental and cell cycle contexts.

Northern Blot: This technique is used to detect and measure the size and abundance of specific RNA molecules. sigmaaldrich.comazurebiosystems.com In studies of Caulobacter crescentus, Northern blot analysis revealed that the sciP transcript is cell cycle-regulated, peaking approximately 30 minutes after the peak of ctrA transcription. pnas.org A single sciP mRNA transcript of about 500 base pairs was identified, with its highest levels observed in the late predivisional stage of the cell cycle. pnas.org Similarly, in studies of oligodendrocyte differentiation, Northern blots were used to track the downregulation of SCIP mRNA following growth factor withdrawal, correlating its expression with cellular differentiation states. biologists.com

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is a highly sensitive method used to quantify gene expression levels in real-time. sigmaaldrich.com In the context of SCIP research, it is a critical component of Chromatin Immunoprecipitation (ChIP) experiments (ChIP-qPCR) to quantify the amount of DNA bound to the this compound. pnas.orgnih.gov This has allowed researchers to validate the direct binding of SCIP to the promoter regions of target genes and quantify the extent of this binding. pnas.org

RNA-seq and Microarray Analysis: High-throughput transcriptomic techniques like RNA sequencing (RNA-seq) and microarrays provide a genome-wide view of gene expression. Microarray gene expression profiles in C. crescentus were instrumental in initially identifying the cell cycle-dependent expression pattern of sciP, showing its transcript levels peaking in late predivisional cells, which was later confirmed by Northern blots. pnas.org These methods allow for the identification of entire sets of genes whose expression is altered in response to changes in SCIP levels, thereby revealing the broader regulatory networks in which SCIP participates.

TechniqueOrganism/SystemKey Finding Regarding SCIP/sciP ExpressionReference
Northern BlotCaulobacter crescentussciP mRNA levels peak in the late predivisional stage of the cell cycle. A single transcript of ~500 bp was detected. pnas.org
Northern BlotRat O-2A Progenitor CellsSCIP mRNA is downregulated within 24 hours of growth factor withdrawal, preceding oligodendrocyte differentiation. biologists.com
MicroarrayCaulobacter crescentusConfirmed that sciP transcript expression is cell cycle-regulated, peaking after the ctrA transcript. pnas.org
qRT-PCR (as part of ChIP)Caulobacter crescentusQuantified the enrichment of promoter DNA (e.g., ctrA, ccrM) bound to FLAG-tagged SciP, confirming direct regulatory targets. pnas.org

Protein Expression and Localization Studies (e.g., Western Blot, Immunofluorescence, GFP-tagging)

Determining when and where the this compound is expressed is fundamental to understanding its function.

Western Blot: This immunoassay is widely used to detect and quantify specific proteins from cell or tissue extracts. wikipedia.org Western blot analysis using anti-SCIP antibodies has been used to show that this compound levels decline as O-2A progenitor cells differentiate into oligodendrocytes. biologists.com In C. crescentus, immunoblots revealed that the this compound accumulates in the late predivisional cell and peaks around the time of cell division, consistent with the timing of its transcript expression. pnas.orgnih.gov

Immunofluorescence (IF): IF is a technique that uses fluorescently labeled antibodies to visualize the subcellular localization of a protein of interest within a cell. rockland.com This method allows for the in-situ detection of endogenous proteins, providing spatial context for protein function. Systematic analyses comparing IF with fluorescent protein tagging have shown a high degree of correlation, validating both as reliable methods for determining protein localization. cmu.edu

GFP-tagging: Fusing the this compound with a Green Fluorescent Protein (GFP) tag allows for the visualization of its localization and dynamics in living cells. thermofisher.comnih.gov In E. coli, fusing a hydrophobic region of SciP (residues 54-85) to sfGFP (superfolder GFP) demonstrated that this segment was sufficient to target the fusion protein to the cell membrane. nih.govresearchgate.net Fluorescence microscopy of these GFP-tagged constructs is a powerful tool for studying how specific domains or mutations affect protein targeting and localization. nih.govnih.gov

TechniqueOrganism/SystemKey Finding Regarding this compound Expression/LocalizationReference
Western BlotRat O-2A Progenitor CellsThis compound is down-regulated to a basal level within 24 hours of growth factor withdrawal. biologists.com
Western BlotCaulobacter crescentusThis compound is abundant in swarmer cells, disappears at the G1-S transition, and re-accumulates late in the cell cycle. pnas.orgnih.gov
GFP-tagging & Fluorescence MicroscopyEscherichia coliA hydrophobic sequence within SciP (residues 54-85) fused to sfGFP was targeted to the cell membrane, indicating it functions as a targeting signal. nih.govresearchgate.net

DNA Binding Assays (e.g., DNase I protection, ChIP-PCR)

As a transcription factor, SCIP's ability to bind DNA is its central function. Various assays have been employed to map its binding sites and understand its DNA-binding properties.

DNase I Protection Assay: This method, also known as DNase footprinting, is used to identify the specific DNA sequence to which a protein binds. While a powerful technique for high-resolution mapping of protein-DNA interactions portlandpress.com, specific applications in published SCIP research are less detailed than for ChIP.

Chromatin Immunoprecipitation (ChIP) followed by PCR (ChIP-PCR): ChIP is a powerful technique to determine whether a protein binds to a specific DNA sequence in vivo. nih.govthermofisher.comtandfonline.com Cells are treated with a cross-linking agent like formaldehyde, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. pnas.orgnih.gov Subsequent analysis by qRT-PCR can then detect and quantify the co-precipitated DNA sequences. This method has been used to demonstrate that SciP directly binds to the promoter regions of key cell cycle genes in C. crescentus, including ctrA, ccrM, pilA, and various flagellar and chemotaxis genes. pnas.org

Protein-Protein Interaction Assays (e.g., Co-IP, Yeast Two-Hybrid, Gel Shift)

SCIP's regulatory activity can be modulated through interactions with other proteins.

Co-immunoprecipitation (Co-IP): This technique is used to identify proteins that are bound to a specific protein of interest within a cell. nih.gov In Caulobacter, Co-IP experiments using cross-linking agents like dithiobis(succinimidyl propionate) have provided evidence that SciP and the master regulator CtrA interact in vivo. pnas.org

Yeast Two-Hybrid (Y2H): The Y2H system is a molecular genetic tool used to discover protein-protein interactions. embopress.org It has been used to demonstrate a direct interaction between SciP and CtrA, where the interaction reconstitutes the activity of the Gal4 transcription factor, indicating the two proteins bind to each other. nih.gov

Gel Shift Assay (EMSA): An electrophoretic mobility shift assay (EMSA) is used to study protein-DNA or protein-protein-DNA complexes in vitro. portlandpress.comthermofisher.com Reports indicate that gel shift experiments support a direct interaction between SciP and CtrA, suggesting they may form a complex on DNA to regulate transcription. pnas.org

Transcriptional Reporter Assays

These assays are essential for measuring the functional consequence of SCIP binding to a promoter. thermofisher.comnih.gov A promoter sequence of interest is cloned upstream of a reporter gene (e.g., luciferase or β-galactosidase), and the resulting construct is introduced into cells. promega.ca The activity of the reporter protein serves as a readout for the transcriptional activity of the promoter. In studies of mammalian SCIP, cotransfection experiments with a reporter containing an octamer-binding site showed that SCIP could activate transcription. pnas.org Deletion analysis using this system identified an N-terminal region (amino acids 21-145) as being essential for this transactivation function. pnas.org These assays are also used to show how mutations in the DNA-binding domain of SCIP abolish its ability to regulate promoter activity. researchgate.net

Membrane Insertion Assays (e.g., Cysteine Accessibility Assay)

For certain SCIP homologs or in specific contexts like the study of C-tail anchored proteins, assays are needed to investigate their insertion into cellular membranes.

Cysteine Accessibility Assay: This method, a form of the substituted cysteine accessibility method (SCAM) elifesciences.orgtmc.edu, is used to determine the topology of membrane proteins. A cysteine residue is engineered into a specific position of the protein. The accessibility of this cysteine to a membrane-impermeable thiol-reactive reagent, such as 4-acetoamido-4′-maleimidylstilbene-2,2′-disodium sulfonate (AMS), reveals whether that part of the protein is exposed to the cytoplasm or has been translocated across the membrane into the periplasm. nih.govresearchgate.net In studies on the E. coli C-tail protein SciP, a cysteine was placed at position 218 (SciP-C). nih.gov Treatment with AMS caused a molecular weight shift only when SciP-C was successfully inserted into the membrane, demonstrating that its C-terminus was in the periplasm. researchgate.netresearchgate.net This assay was critical in showing that membrane insertion of SciP is dependent on the insertase YidC. nih.govresearchgate.net

Advanced Imaging and Analytical Techniques

The investigation of Suppressed cAMP-Inducible POU (SCIP) protein, a key transcription factor, has been significantly advanced by sophisticated imaging and analytical methodologies. These techniques enable detailed examination of the protein's behavior within individual cells, providing crucial insights into its function.

Confocal Microscopy for Subcellular Localization

Confocal microscopy is a high-resolution optical imaging technique pivotal for determining the cellular and subcellular localization of proteins like SCIP. uclouvain.be By utilizing a focused laser beam to scan a specimen pixel by pixel and a pinhole to eliminate out-of-focus light, confocal microscopy generates high-contrast images of a single focal plane. uclouvain.bentu.edu.sg This capability allows for the three-dimensional reconstruction of the specimen, offering a distinct advantage in distinguishing between different subcellular compartments, such as the cell membrane and intracellular structures. ntu.edu.sg

In the context of this compound research, fluorescent immunohistochemistry coupled with confocal microscopy has been employed to quantify the expression of the SCIP transcription factor in glial cells of the central nervous system. nih.gov This method relies on labeling the protein with a fluorophore and then measuring the fluorescent emission. nih.gov Such an approach is particularly valuable for studying protein expression in specific cells within heterogeneous cultures and in cell types that are difficult to isolate in large numbers for traditional biochemical analyses. nih.gov The primary finding from this application was the nuclear localization of the this compound, consistent with its function as a transcription factor. nih.gov

The general workflow for determining protein subcellular localization using confocal microscopy involves several key steps. Initially, the protein of interest, such as SCIP, is tagged with a fluorescent marker. This can be achieved through immunofluorescence, where a specific antibody conjugated to a fluorophore binds to the protein, or by genetically encoding a fluorescent protein tag (like GFP) fused to the this compound. ntu.edu.sgnih.gov The labeled cells are then imaged using a confocal microscope. By acquiring a series of images from adjacent focal planes (a "z-stack"), a 3D representation of the cell can be generated, providing precise information on the protein's distribution. ntu.edu.sg

Technique ComponentDescriptionRelevance to SCIP Research
Fluorescent Labeling Tagging the this compound with a fluorescent molecule (e.g., via immunofluorescence with a specific antibody or a genetically encoded fluorescent protein). ntu.edu.sgnih.govEnables visualization of the this compound within the cell. nih.gov
Laser Scanning A focused laser excites the fluorophore on the this compound, scanning the sample point by point. uclouvain.beProvides high-resolution imaging of the protein's location. uclouvain.be
Pinhole Aperture Blocks out-of-focus fluorescent signals from reaching the detector. ntu.edu.sgIncreases image contrast and clarity, allowing for precise localization. ntu.edu.sg
Z-Stacking Acquiring a series of images at different focal planes through the depth of the cell. ntu.edu.sgAllows for the 3D reconstruction of the cell and accurate determination of SCIP's subcellular compartment. ntu.edu.sg

Single-Cell Image Processing and Analysis (e.g., SCIP toolbox)

To analyze the complex data generated by advanced microscopy, specialized computational tools are essential. The SCIP (Single-Cell Image Processor) toolbox is a notable example, engineered to extract and analyze information from time-lapse, multi-modal microscopy images at the single-cell and single-molecule levels. oup.com While its name is a coincidence, its functionalities are highly relevant to the type of analysis required for studying proteins like the SCIP transcription factor.

The SCIP toolbox is designed to be accessible to researchers who are not specialists in image analysis and programming. oup.com It provides a suite of tools for various analytical processes, including cell segmentation, tracking of cell lineages, and characterization of fluorescently tagged structures. oup.comoup.com This software can process images from different microscopy techniques, such as phase-contrast and confocal microscopy, and align the data from these different sources. oup.comoup.com

A key feature of the SCIP toolbox is its ability to perform automatic segmentation of cells and internal structures, with the option for manual correction to overcome algorithmic deficiencies. oup.com This allows for the precise quantification of features like fluorescently labeled proteins, nucleoids, and other cellular components over time. oup.comoup.com The data extracted can be exported for further statistical analysis, enabling researchers to identify relationships between different cellular processes, such as gene expression and cell division. oup.comoup.com

For instance, a researcher studying the SCIP transcription factor could use the SCIP toolbox to automatically identify individual cells in a microscopy image, quantify the amount and location of fluorescently labeled this compound within the nucleus of each cell, and track these parameters over time. This would allow for a detailed analysis of the dynamics of SCIP expression and localization in response to various stimuli.

SCIP Toolbox FunctionalityDescriptionPotential Application in this compound Research
Cell Segmentation Automatically identifies the boundaries of individual cells in an image. oup.comIsolate individual cells for single-cell analysis of this compound expression.
Lineage Tracking Tracks individual cells and their progeny over time in time-lapse microscopy data. oup.comStudy the inheritance and dynamics of this compound expression through cell divisions.
Fluorescent Spot Detection Detects, counts, and characterizes fluorescently tagged molecules or structures within cells. oup.comQuantify the levels and analyze the distribution of fluorescently labeled this compound.
Multi-Modal Image Alignment Aligns images from different microscopy channels (e.g., phase-contrast and fluorescence). oup.comCorrelate the localization of this compound with cellular morphology.
Data Export Exports quantitative results for further analysis. oup.comPerform statistical analysis on this compound dynamics and its relationship with other cellular events.

Evolutionary Conservation and Divergence of Scip Proteins

Conservation of POU Domain SCIP Across Species

The defining feature of the SCIP protein is its POU domain, a bipartite DNA-binding domain that is remarkably conserved across a wide range of animal species. wikipedia.orgoup.com The POU domain itself is composed of two highly conserved subdomains: a POU-specific (POUS) domain and a POU homeodomain (POUHD), connected by a flexible linker region of variable length. nih.gov Both of these subdomains contain helix-turn-helix motifs that facilitate direct binding to DNA. oup.com

The POU gene family, to which SCIP belongs, has been identified in organisms as evolutionarily distant as sponges and humans, indicating an ancient origin. nih.gov Comparative genomic studies have categorized the POU domain genes into six major classes (POU1-POU6). wikipedia.org The this compound, also known as Oct-6 or Tst-1, is a member of the POU3 class. oup.compnas.org The high degree of sequence similarity within the POU domains across these classes and species underscores their critical role in fundamental biological processes, such as developmental regulation and cell-type specification. nih.govnih.gov

FeatureDescriptionSignificance
POU Domain Structure Bipartite domain consisting of a POU-specific (POUS) domain and a POU homeodomain (POUHD). nih.govEssential for high-affinity, sequence-specific DNA binding.
Evolutionary Span Found in a wide range of animals from sponges to humans. nih.govIndicates an ancient and functionally critical protein domain.
Major Classes The POU family is divided into six major classes (POU1-POU6). wikipedia.orgReflects early diversification and specialization of POU domain functions.
SCIP Classification SCIP (also known as Oct-6 or Tst-1) belongs to the POU3 class. oup.compnas.orgPlaces SCIP within a specific lineage of POU domain transcription factors.

Conservation of Bacterial SciP in Alpha-Proteobacteria

Interestingly, a protein with a similar name, SciP, plays a crucial role in the cell cycle regulation of certain bacteria, particularly within the Alphaproteobacteria class. While bacterial SciP is not a POU domain protein and is evolutionarily distinct from the eukaryotic SCIP, it functions as a key transcriptional regulator, highlighting a case of analogous function. The conservation of this bacterial this compound is particularly evident among the Alphaproteobacteria. nih.gov

In the model organism Caulobacter crescentus, SciP is an essential transcription factor that contributes to the robustness of the cell cycle control network. nih.gov The genetic circuit driving the Caulobacter cell cycle involves a cascade of global transcriptional regulators, including DnaA, GcrA, and CtrA. nih.gov SciP adds another layer of control by repressing the transcription of genes that were activated by CtrA, thus tempering the peak concentration of CtrA. nih.gov

Genomic analyses have revealed that many of the genes involved in the C. crescentus cell cycle, including SciP, are conserved in other Alphaproteobacteria. nih.gov This suggests that the fundamental regulatory mechanisms governing the cell cycle are shared among this bacterial lineage. However, it is also noted that the conservation of a gene does not always equate to the conservation of its precise function or regulatory network. nih.gov Despite this, the presence of SciP homologues in various Alphaproteobacteria points to a conserved role in modulating the activity of the CtrA-centric regulatory pathway, which is a hallmark of this bacterial group. nih.gov

Organism GroupRole of SciPKey Interacting Partner
Alphaproteobacteria (e.g., Caulobacter crescentus) Essential transcription factor in the cell cycle regulatory network. nih.govCtrA (Cell cycle master regulator) nih.gov
Other Bacteria The specific SciP-CtrA regulatory module is a conserved feature primarily within Alphaproteobacteria. nih.govN/A

Functional Divergence and Specialization within this compound Families

Despite the high conservation of the POU domain, the this compound family exhibits considerable functional divergence and specialization. This is largely achieved through variations in regions outside the POU domain and through the modular nature of the protein, which allows for complex interactions with other transcription factors and co-regulators. nih.gov

One of the key drivers of functional divergence in protein families is the change in selective constraints at specific amino acid sites, leading to altered evolutionary rates and the emergence of new functions. nih.gov In POU proteins, while the DNA-binding residues within the POU domain are highly conserved, the surrounding regions and the linker between the POUS and POUHD domains show more variability, allowing for functional specialization. nih.gov

This specialization is evident in the diverse roles of SCIP in different cell types. For example, in the peripheral nervous system, SCIP is expressed in developing Schwann cells and is involved in the regulation of myelination. pnas.org In the central nervous system, it plays a role in the differentiation of oligodendrocytes. researchgate.net The ability of SCIP to perform these distinct functions is attributed to its interaction with different sets of co-regulators and its binding to different target genes in a cell-specific context. pnas.org

Furthermore, the evolution of POU genes has involved gene duplication events, followed by neofunctionalization, where duplicated genes acquire new functions. nih.gov This process has contributed to the expansion and functional diversification of the POU protein family, including the lineage leading to SCIP. The ability of POU proteins to form heterodimers and homodimers also adds to their functional versatility, allowing for a combinatorial complexity in gene regulation. nih.gov

Mechanism of DivergenceDescriptionExample in SCIP/POU Family
Variation outside the POU domain Amino acid changes in regions not directly involved in DNA binding. nih.govThe N-terminal effector domain of SCIP mediates cell-specific transactivation. pnas.org
Modular Interactions The ability to interact with a variety of other proteins. nih.govSCIP interacts with different co-regulators in Schwann cells versus oligodendrocytes. pnas.orgresearchgate.net
Gene Duplication and Neofunctionalization The creation of new gene copies that can evolve novel functions. nih.govThe expansion of the POU gene family into six distinct classes with specialized roles. wikipedia.orgnih.gov
Dimerization The formation of protein complexes (homo- or heterodimers) that can bind to different DNA sequences. nih.govPOU proteins can form various dimers, expanding their regulatory potential. nih.gov

Future Research Directions

Elucidating Underexplored Molecular Interaction Networks

While the interaction between SciP and CtrA and its binding to DNA are known, the full spectrum of SciP's molecular interaction network remains to be explored. SciP functions within a complex regulatory network involving multiple master regulators like DnaA, GcrA, and CcrM in Caulobacter crescentus. plos.orgplos.org Further research is needed to identify and characterize additional protein-protein interactions involving SciP beyond its known interaction with CtrA. pnas.orgplos.org Understanding these interactions is crucial for deciphering how SciP integrates into and modulates the broader cellular regulatory landscape. Techniques such as affinity purification followed by mass spectrometry (AP-MS) could be employed to identify novel SciP-interacting proteins in vivo. nih.gov Furthermore, investigating the dynamic nature of these interactions throughout the cell cycle could reveal temporal regulation of SciP function. nih.gov Exploring interactions with other cellular components, such as RNA molecules, could also uncover additional layers of regulation and function. nih.gov

High-Resolution Structural Biology of SCIP-DNA and SCIP-Protein Complexes

High-resolution structural information is fundamental to understanding the molecular mechanisms of protein function. While a predicted structure of a SciP homologue bound to DNA exists, obtaining high-resolution structures of Caulobacter crescentus SciP in complex with its DNA binding motif and with its protein interaction partners (such as CtrA) is a critical future direction. pnas.orgoulu.fiukri.orgyork.ac.uk Techniques such as X-ray crystallography, cryo-electron microscopy (Cryo-EM), and potentially NMR spectroscopy can provide detailed insights into the binding interfaces, conformational changes upon binding, and the structural basis for specificity. oulu.fiukri.orgscilifelab.se Structural studies of SciP in complex with different DNA sequences could illuminate the principles of its sequence-specific binding. nih.govthermofisher.comusc.edu Similarly, structures of SciP in complex with its protein partners would reveal the molecular determinants of these interactions and how they influence the function of both proteins. rcsb.orgplos.org Integrating structural data with biochemical and functional studies will provide a comprehensive picture of how SciP exerts its regulatory effects. oulu.fiyork.ac.uk

Application of Multi-Omics Approaches to SCIP Protein Research

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and other omics layers, offer a powerful way to gain a holistic understanding of biological systems. isbscience.orgnih.govbiorxiv.orgfrontlinegenomics.com Applying multi-omics to SciP research would allow for a more comprehensive analysis of its role within the cellular network. For instance, integrating transcriptomic data on genes regulated by SciP with proteomic data on SciP abundance and PTMs under different conditions (e.g., varying growth rates or cell cycle stages) could reveal complex regulatory patterns. frontlinegenomics.comnih.gov Metabolomics could provide insights into how SciP-mediated regulation impacts cellular metabolism. nih.gov The integration and analysis of these diverse datasets require sophisticated bioinformatics and computational tools. biorxiv.orgnih.gov Multi-omics can help identify novel genes and pathways influenced by SciP, uncover compensatory mechanisms in sciP mutants, and provide a systems-level view of SciP's contribution to cellular physiology. nih.govfrontlinegenomics.com

Systems-Level Modeling of this compound Regulatory Circuits

SciP is an integral part of the core cell cycle regulatory circuit in Caulobacter crescentus. researchgate.netplos.org Developing and refining systems-level computational models that incorporate SciP and its interactions with other key regulators (DnaA, GcrA, CtrA, CcrM) is a crucial future research direction. plos.orgplos.orgnih.govnih.gov These models can simulate the dynamics of the cell cycle and predict the effects of perturbations, such as changes in SciP expression levels or modifications. plos.orgplos.org Integrating experimental data from molecular interaction studies, PTM analysis, and multi-omics into these models will enhance their predictive power and provide a quantitative framework for understanding SciP's role in robustness and regulation. plos.orgnih.gov Systems biology approaches can help to identify emergent properties of the regulatory network that are not apparent from studying individual components in isolation. isbscience.orgnih.gov This modeling can also guide future experimental design by highlighting key interactions or regulatory nodes that warrant further investigation. plos.org

Q & A

Q. What experimental techniques are recommended for identifying SCIP protein-DNA binding motifs in bacterial promoters?

To map SCIP binding sites, combine chromatin immunoprecipitation followed by PCR (ChIP-PCR) for direct validation with computational motif analysis (e.g., identifying palindromic GCGNC-N5-GNCGC or half-motif GCGAC sequences). Mutational promoter assays (e.g., disrupting motifs and measuring transcriptional activity via luciferase reporters) can confirm functional repression . For genome-wide studies, integrate ChIP-seq with transcription start site (TSS) mapping to correlate binding with gene expression timing .

Q. How should researchers design studies to assess SCIP's role in Schwann cell myelination?

Use immunohistochemistry with antibodies against myelination markers (e.g., P0, MBP, MAG) in SCIP mutant mice. Compare wild-type and mutant sciatic nerves at developmental stages (e.g., postnatal day 4) to quantify myelinated axons . Include controls for basal lamina integrity (e.g., laminin staining) to distinguish SCIP-specific effects from general structural defects .

Q. What statistical methods are appropriate for analyzing SCIP's cell cycle-dependent repression?

Apply time-series clustering to group genes by expression patterns (e.g., peak repression at 100 vs. 120 minutes) and correlate with motif presence (full vs. half motifs). Use anti-correlation analysis between this compound levels and target gene expression to infer repressive activity . For validation, employ promoter-reporter assays with mutated motifs and measure activity changes via ANOVA or t-tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in SCIP's dual role as a transcriptional repressor and potential co-activator?

Conduct co-immunoprecipitation (Co-IP) assays to identify interaction partners (e.g., CtrA) in different cell cycle phases. Use RNA-seq under SCIP overexpression/knockdown to classify context-dependent targets. For example, 80% of SCIP-bound promoters also harbor CtrA motifs, suggesting cooperative regulation . Time-lapse microscopy in synchronized bacterial cells may reveal phase-specific roles .

Q. What methodologies address the functional redundancy between SCIP and other Schwann cell transcription factors (e.g., Krox-20)?

Generate double-knockout models (SCIP⁻/⁻; Krox-20⁻/⁻) and compare myelination defects (e.g., P0 expression, axonal wrapping) to single mutants. Use RNA FISH to assess co-localization of SCIP and Krox-20 mRNAs in developing Schwann cells . Epistasis analysis can determine if Krox-20 regulates SCIP or vice versa .

Q. How should conflicting data on SCIP's neuronal migration vs. survival roles be investigated?

Combine lineage tracing (e.g., Cre-lox systems) in SCIP mutants with single-cell RNA-seq to identify misregulated pathways in migrating neurons (e.g., phrenic motoneurons). Use live imaging to track neuronal migration in vitro and correlate with SCIP expression dynamics . For survival studies, perform TUNEL assays and compare apoptosis rates in mutant vs. wild-type olfactory tracts .

Methodological Best Practices

Q. What controls are critical for ChIP-seq experiments targeting SCIP in bacterial cells?

Include:

  • Input DNA controls to normalize background noise.
  • IgG isotype controls to exclude nonspecific antibody binding.
  • Strain-specific controls (e.g., SCIP deletion mutants) to confirm binding specificity .
  • Peak-calling thresholds (e.g., fold-change >5, p-value <0.001) to minimize false positives .

Q. How can researchers optimize SCIP mutant mouse models for respiratory studies?

Monitor breathing patterns via plethysmography in neonatal mutants and compare lung histology (e.g., alveolar inflation defects). Use retrograde tracing to assess phrenic motoneuron connectivity and electrophysiology to measure diaphragm function . Include littermate controls to account for developmental variability .

Q. What bioinformatics tools are recommended for integrating SCIP binding data with transcriptome profiles?

Use MEME Suite for motif discovery , DAVID for pathway enrichment , and Cytoscape for network analysis of co-regulated genes. Tools like Deeptools can visualize ChIP-seq signal distribution relative to TSSs . For cross-species comparisons, employ OrthoVenn2 to identify conserved SCIP targets .

Data Interpretation & Reporting

Q. How should researchers present contradictory findings on SCIP's repression kinetics?

Clearly distinguish between experimental conditions (e.g., bacterial growth phase, host species) in figure legends. Use heatmaps to display temporal expression clusters alongside motif annotations . Discuss limitations (e.g., ChIP-seq resolution) and propose follow-up studies (e.g., single-cell ATAC-seq) .

Q. What metrics validate SCIP's role in olfactory neuron migration?

Quantify:

  • Cell displacement distance in mutant vs. wild-type tracts.
  • Axonal guidance molecule expression (e.g., Netrin-1) via qPCR.
  • Behavioral assays (e.g., odor discrimination) to link structural defects to functional outcomes .

Q. How to ensure reproducibility in SCIP functional studies?

Adhere to ARRIVE guidelines for animal studies , deposit raw data in repositories (e.g., GEO, SRA), and provide detailed protocols for antibody validation (e.g., Western blot dilutions, antigen retrieval methods) . Use Power Analysis to determine sample sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.